Chlorambucil-tertiary butyl ester

Vue d'ensemble

Description

Chlorambucil-tertiary butyl ester is a lipophilic derivative of chlorambucil, a well-known chemotherapy agent. This compound is designed to achieve and maintain high concentrations in the brain, making it potentially valuable for treating brain-sequestered tumors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chlorambucil-tertiary butyl ester can be synthesized through the esterification of chlorambucil with tertiary butyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Chlorambucil-tertiary butyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the breakdown of the ester bond.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include chlorambucil and its active metabolites, such as 3,4-dehydrochlorambucil and phenylacetic mustard .

Applications De Recherche Scientifique

Chlorambucil-tertiary butyl ester has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its ability to cross the blood-brain barrier and maintain high concentrations in the brain.

Industry: Utilized in the development of new lipophilic anticancer agents.

Mécanisme D'action

Chlorambucil-tertiary butyl ester exerts its effects by cross-linking guanine bases in DNA double-helix strands, directly attacking DNA. This prevents the strands from uncoiling and separating, which is necessary for DNA replication, thereby inhibiting cell division . The compound’s lipophilicity allows it to cross the blood-brain barrier and maintain high concentrations in the brain .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Chlorambucil-methyl ester

- Chlorambucil-isopropyl ester

- Chlorambucil-ethyl ester

Uniqueness

Chlorambucil-tertiary butyl ester is unique due to its high lipophilicity, which allows it to achieve and maintain higher concentrations in the brain compared to other esters of chlorambucil. This makes it particularly valuable for treating brain-sequestered tumors .

Activité Biologique

Chlorambucil-tertiary butyl ester (tBCEU) is a derivative of chlorambucil, an alkylating agent commonly used in chemotherapy for various cancers, particularly chronic lymphocytic leukemia and malignant lymphomas. This article delves into the biological activity of tBCEU, focusing on its pharmacokinetics, mechanisms of action, cytotoxic effects, and potential clinical applications.

Pharmacokinetics

Research indicates that tBCEU exhibits distinct pharmacokinetic properties compared to its parent compound, chlorambucil. In a study involving rats, tBCEU was administered intravenously alongside chlorambucil. The results showed that tBCEU had a significantly shorter half-life in plasma (approximately 2 minutes) but achieved higher concentrations in the brain compared to chlorambucil, suggesting enhanced central nervous system penetration. Notably, tBCEU maintained a peak concentration in the brain at 15 minutes post-administration before rapidly declining .

| Compound | Plasma Half-Life | Brain Concentration Peak | Brain:Plasma Ratio |

|---|---|---|---|

| Chlorambucil | 28 minutes | Low levels | 0.018 |

| This compound | 2 minutes | High levels | 0.68 |

tBCEU functions as an alkylating agent, similar to chlorambucil. Its mechanism involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. Specifically, tBCEU has been shown to alkylate β-tubulin, disrupting microtubule dynamics and contributing to its cytotoxic effects . This mechanism is crucial for its antineoplastic activity.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that tBCEU exhibits significant antitumor activity across various cancer cell lines. For instance, studies have reported that tBCEU effectively induces apoptosis in human breast cancer (MDA-MB-231) and colon adenocarcinoma (LoVo) cell lines . In a comparative analysis with chlorambucil, tBCEU showed enhanced potency in inhibiting tumor growth in mouse models.

Case Studies

- Breast Cancer : In vitro studies indicated that tBCEU significantly reduced cell viability in MDA-MB-231 cells compared to untreated controls.

- Colorectal Cancer : In a spheroid model of colorectal cancer, tBCEU demonstrated superior cytotoxic effects compared to traditional chemotherapeutics like cisplatin .

Clinical Implications

The unique pharmacokinetic profile and enhanced cytotoxicity of tBCEU suggest its potential as a therapeutic agent for treating brain tumors and other malignancies resistant to conventional therapies. The ability of tBCEU to penetrate the blood-brain barrier more effectively than chlorambucil positions it as a promising candidate for treating central nervous system tumors .

Propriétés

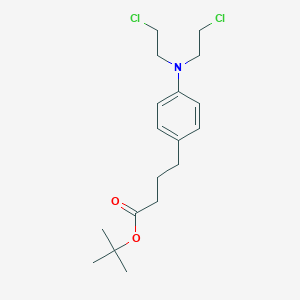

IUPAC Name |

tert-butyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27Cl2NO2/c1-18(2,3)23-17(22)6-4-5-15-7-9-16(10-8-15)21(13-11-19)14-12-20/h7-10H,4-6,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXDOYFHSIIZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152303 | |

| Record name | Chlorambucil-tertiary butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119054-09-0 | |

| Record name | Chlorambucil-tertiary butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119054090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorambucil-tertiary butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.